molecular formula C8H9F2N5O B1436323 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide CAS No. 1823182-88-2

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Katalognummer: B1436323
CAS-Nummer: 1823182-88-2
Molekulargewicht: 229.19 g/mol
InChI-Schlüssel: JOONLRFRCWJECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide is a high-purity chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound features a hydrazinecarboximidamide group, a moiety known for its ability to interact with biological targets, linked to a 2,2-difluoro-2-(pyridin-2-yl)acetyl scaffold. The presence of the pyridyl ring and the gem-difluoro group makes this molecule a valuable building block for constructing more complex structures with potential bioactivity. Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules aimed at inhibiting specific enzymes. The hydrazinecarboximidamide functional group is recognized in scientific literature for its potential to form hydrogen-bonding interactions with catalytic aspartate residues in protease enzymes . This mechanism is under investigation for various disease targets, including in the design of inhibitors for enzymes like BACE-1, a key target in Alzheimer's disease research . The structural attributes of this reagent make it particularly interesting for developing multi-target directed ligands (MTDLs), a promising strategy for complex neurodegenerative diseases . This product is supplied for laboratory research applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

N-(diaminomethylideneamino)-2,2-difluoro-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5O/c9-8(10,5-3-1-2-4-13-5)6(16)14-15-7(11)12/h1-4H,(H,14,16)(H4,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOONLRFRCWJECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)NN=C(N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Esterification of Nicotinic Acid

The synthesis begins with the esterification of nicotinic acid to produce ethyl nicotinate, a key intermediate. This is achieved by refluxing nicotinic acid with ethanol in the presence of a catalytic acid, such as sulfuric acid, under controlled conditions:

Nicotinic acid + Ethanol → Ethyl nicotinate
Conditions: Reflux at 85°C for 8 hours, monitored by TLC, followed by extraction and purification.

This step yields high purity ethyl nicotinate with yields approaching 98%, as confirmed by NMR and melting point analysis.

Oxidation to Pyridine N-Oxides

Oxidation with m-Chloroperbenzoic Acid

The ethyl nicotinate undergoes oxidation to form pyridine N-oxides, a crucial step for subsequent substitution reactions. The oxidation employs m-chloroperbenzoic acid (m-CPBA):

Ethyl nicotinate + m-CPBA → Pyridine N-oxide derivative
Conditions: Stirring at 0°C initially, then at room temperature overnight.
Workup: Quenching with ice water, adjusting pH to 8–9 with NaOH, extraction with DCM, and purification via chromatography.
Yield: Approximately 98%, confirmed by NMR and melting point analysis .

This oxidation introduces an oxygen atom at the nitrogen, increasing reactivity for nucleophilic substitution.

Nucleophilic Substitution at the Ortho-Position

Introduction of the Difluoro-Substituted Acetyl Group

The key step involves nucleophilic substitution of the pyridine N-oxide at the ortho-position with trimethylsilyl cyanide (TMSCN):

Pyridine N-oxide + TMSCN → 2-(2,2-difluoro-2-(pyridin-2-yl)acetyl) derivative
Conditions: Reaction performed in an appropriate solvent (e.g., dichloromethane) at ambient temperature.
Outcome: Formation of the difluoroacetyl intermediate, which can be further processed.

This step is critical for introducing the difluoromethyl group, leveraging the nucleophilicity of TMSCN and the activated N-oxide.

Conversion to Hydrazinecarboximidamide Derivative

Formation of Hydrazine Intermediate

The difluoroacetyl compound reacts with hydrazine derivatives to form the hydrazinecarboximidamide:

Difluoroacetyl derivative + Hydrazine hydrate → Hydrazinecarboximidamide
Conditions: Reflux in ethanol or similar solvent, with controlled temperature to prevent decomposition.

Alternatively, the intermediate can be activated with coupling reagents such as carbodiimides (e.g., EDCI or DCC) to facilitate amidation.

Final Amidation to Form the Target Compound

The final step involves coupling the hydrazine derivative with appropriate amidating agents, such as ammonium chloride or other amidating reagents, under basic conditions:

Hydrazinecarboximidamide + Ammonium chloride → 2-(2,2-difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide
Conditions: Reflux in ethanol or dimethylformamide, with bases like triethylamine or pyridine, at temperatures around 80°C.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Yield Notes
Esterification Nicotinic acid + Ethanol Ethanol Reflux (~85°C) 98% Acid catalyzed
Oxidation Ethyl nicotinate + m-CPBA DCM 0°C to RT 98% Controlled addition to prevent overoxidation
Nucleophilic substitution Pyridine N-oxide + TMSCN DCM RT - Requires inert atmosphere
Hydrazine reaction Difluoroacetyl derivative + Hydrazine hydrate Ethanol Reflux (~80°C) Variable Monitored by TLC
Amidation Hydrazinecarboximidamide + NH4Cl Ethanol Reflux Variable Use of carbodiimides enhances yield

Research Findings and Optimization Strategies

  • Reaction Temperatures: Reactions are optimized within the range of 0°C to 100°C to balance reactivity and selectivity, with specific steps like oxidation requiring low temperatures to prevent side reactions.

  • Yield Improvements: Use of activated intermediates and coupling reagents such as EDCI or DCC significantly enhances yields in amidation steps.

  • Solvent Selection: Dichloromethane and ethanol are preferred for their inertness and ability to dissolve reactants, facilitating efficient reactions.

  • Purification: Chromatography on silica gel, employing solvent systems like ethyl acetate/hexane, ensures high purity of intermediates and final compounds.

Summary of the Synthetic Route

The synthesis of This compound is a multi-step process involving:

  • Esterification of nicotinic acid
  • Oxidation to pyridine N-oxide
  • Nucleophilic substitution with TMSCN
  • Conversion to hydrazine derivative
  • Final amidation to yield the target compound

This route benefits from optimized reaction conditions, inert atmospheres, and the use of coupling reagents, which collectively improve yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropyridine derivatives, while reduction can lead to the formation of hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The difluoroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in various biochemical pathways, making this compound a versatile tool in research .

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a broader class of pyridine derivatives and hydrazinecarboximidamide-containing molecules. Below is a comparative analysis with structurally or functionally related compounds based on the evidence provided:

Structural Analogues
Compound Molecular Formula Key Functional Groups Reported Applications
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide C₈H₉F₂N₅O Pyridine, difluoroacetyl, hydrazinecarboximidamide Not explicitly stated
3-(3,3-Difluoropyrrolidin-1-yl)-4-nitropyridine C₉H₉F₂N₃O₂ Pyridine, difluoropyrrolidine, nitro Potential intermediates in drug synthesis
2 Acetyl Pyrazine C₆H₆N₂O Pyrazine, acetyl Flavoring agent (FEMA No. 3126)

Key Observations :

  • The target compound’s difluoroacetyl group distinguishes it from simpler pyridine derivatives like 2 Acetyl Pyrazine, which lacks fluorine substituents and has a flavoring role .
Functional Analogues: Nucleoside Derivatives
Parameter dFdC ara-C Target Compound
Mechanism of Action Inhibits DNA synthesis via incorporation as dFdCTP; inhibits ribonucleotide reductase Incorporates into DNA/RNA; chain termination Unknown; potential enzyme inhibition (speculative)
Cellular Uptake 65% faster membrane transport than ara-C Slower uptake due to structural differences Not reported
Metabolic Stability Long intracellular half-life (t₁/₂β >16 hr) due to slow dFdCTP degradation Short half-life (t₁/₂ = 0.7 hr) Stability data unavailable
Enzyme Affinity (Km) Deoxycytidine kinase affinity: Km = 3.6 µM Km = 8.8 µM for ara-C Not applicable

Key Observations :

  • The difluoro substitution in dFdC enhances metabolic stability and enzyme affinity compared to ara-C, suggesting fluorine’s role in modulating pharmacokinetics . This may parallel the target compound’s difluoroacetyl group , though its biochemical impact remains unstudied.
  • Unlike dFdC and ara-C, the target compound lacks a nucleoside backbone, limiting direct mechanistic comparisons.
Hydrazinecarboximidamide Derivatives
Compound Structure Reported Activity
2-(1-Methyltetradecylidene)hydrazinecarboximidamide Long alkyl chain substituent No activity reported
Target Compound Pyridinyl-difluoroacetyl substituent No activity reported

Key Observations :

  • The target compound’s pyridinyl-difluoroacetyl group may enhance solubility or target binding compared to alkyl-substituted hydrazinecarboximidamides .

Biologische Aktivität

The compound 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide , identified by its CAS number 1039621-73-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and related studies that highlight its pharmacological relevance.

Synthesis

The synthesis of this compound involves several steps, typically starting with the preparation of the difluoroacetyl derivative followed by hydrazine carboximidamide formation. The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Research indicates that compounds similar to this compound may act as dual inhibitors of key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. These enzymes include acetylcholinesterase (AChE) and beta-site APP cleaving enzyme (BACE1). The inhibition of these enzymes is crucial for therapeutic strategies aimed at enhancing cognitive function.

In Vitro Studies

In vitro studies have demonstrated that derivatives of hydrazinecarboximidamide can exhibit significant inhibitory activity against AChE and BACE1. For instance, a study evaluated various derivatives for their inhibitory potential using assays such as the Ellman assay and fluorescence resonance energy transfer (FRET) assay. The results indicated that specific substitutions on the aromatic rings could enhance or diminish inhibitory potency against these enzymes.

Table 1: Inhibitory Activities of Hydrazinecarboximidamide Derivatives

Compound IDAChE IC50 (μM)BACE1 IC50 (μM)
1a12.515.3
1b10.020.5
1c8.513.0

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the aromatic rings can enhance AChE inhibition while electron-donating groups tend to favor BACE1 inhibition. For example, a pyridine ring substitution showed a balanced effect on both enzymatic activities, suggesting that careful tuning of substituents can optimize therapeutic efficacy.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with structural similarities to this compound exhibited improved cognitive function metrics when administered.
  • Antimicrobial Activity : Some derivatives have also shown promising antibacterial activity against various pathogens, indicating a broader spectrum of biological activity beyond neuroprotection.

Q & A

Q. Optimization tips :

  • Control moisture to prevent hydrolysis of fluorinated groups.
  • Monitor reaction progress via TLC or LC-MS to minimize side products like over-alkylated derivatives .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR : 19F^{19}\text{F} NMR (expected signals: -120 to -130 ppm for CF2_2) and 1H^{1}\text{H} NMR (pyridin-2-yl proton at δ 8.3–8.5 ppm) .
  • X-ray crystallography : Resolve the hydrazinecarboximidamide moiety’s conformation (bond angles: ~120° for sp2^2-hybridized N) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Advanced: How do the electron-withdrawing difluoro and pyridinyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The CF2_2 group increases electrophilicity at the adjacent carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). The pyridin-2-yl ring’s nitrogen stabilizes transition states via resonance, directing substitution to specific positions. Computational studies (DFT at B3LYP/6-31G* level) show a 15–20% reduction in activation energy compared to non-fluorinated analogs .

Q. Experimental validation :

  • Conduct kinetic assays in DMSO at 25°C, monitoring reaction rates with varying nucleophiles (e.g., benzylamine vs. aniline) .

Advanced: What strategies mitigate contradictions in biological activity data (e.g., inconsistent IC50_{50}50​ values in enzyme inhibition assays)?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Recommended steps:

Purity verification : Use HPLC (>98% purity) to exclude degradation products .

Assay standardization :

  • Buffer pH (7.4 vs. 6.8): Adjust to physiological conditions.
  • Solvent: Limit DMSO to <1% to avoid enzyme denaturation.

Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Case study : A 2024 study resolved conflicting IC50_{50} values (2–10 µM) by identifying residual DMF from synthesis as a competitive inhibitor .

Advanced: How can computational modeling predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Answer:

Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Focus on:

  • Hydrogen bonds between the hydrazinecarboximidamide group and catalytic lysine residues.
  • Hydrophobic interactions with fluorinated regions .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Validation : Compare predicted binding energies (ΔG) with experimental SPR or ITC data .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste disposal : Collect in sealed containers labeled for halogenated waste; incinerate at >1000°C to prevent release of HF .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:
Stability studies (HPLC monitoring over 6 months) show:

  • -20°C (desiccated) : No degradation (<2% impurity).
  • 25°C (ambient humidity) : 10–15% hydrolysis of the hydrazinecarboximidamide group after 3 months.
  • Light exposure : UV/Vis spectra indicate photodegradation (λmax_{\text{max}} shift from 270 nm to 310 nm) within 48 hours .

Recommendation : Store in amber vials under argon at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.